3-((4-Acetamidophenyl)thio)propanamide

Description

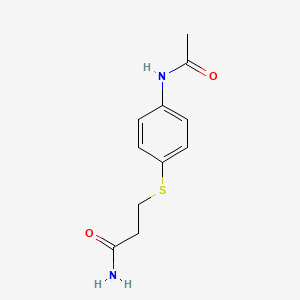

3-((4-Acetamidophenyl)thio)propanamide is a thioether-containing propanamide derivative characterized by a propanamide backbone (CH₂CH₂CONH₂) with a sulfur atom at the third carbon position, linked to a 4-acetamidophenyl group. Comparisons with structurally related compounds (Table 1) highlight how substituent variations influence molecular weight, reactivity, and functional roles .

Properties

Molecular Formula |

C11H14N2O2S |

|---|---|

Molecular Weight |

238.31 g/mol |

IUPAC Name |

3-(4-acetamidophenyl)sulfanylpropanamide |

InChI |

InChI=1S/C11H14N2O2S/c1-8(14)13-9-2-4-10(5-3-9)16-7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15)(H,13,14) |

InChI Key |

MKANUQWTANCBGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetamidophenyl)thio)propanamide typically involves the reaction of 4-acetamidothiophenol with 3-chloropropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-acetamidothiophenol attacks the electrophilic carbon of 3-chloropropanamide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-((4-Acetamidophenyl)thio)propanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetamidophenyl)thio)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Amines

Substitution: Derivatives with different functional groups replacing the acetamido group

Scientific Research Applications

3-((4-Acetamidophenyl)thio)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Acetamidophenyl)thio)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The acetamido group may facilitate binding to proteins or enzymes, while the thioether and propanamide groups could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Observations

Substituent Impact on Molecular Weight :

- The addition of electron-withdrawing groups (e.g., chloro, trifluoromethyl) significantly increases molecular weight. For example, the compound in (416.842 g/mol) is ~64% heavier than the hypothetical target compound due to its chloro-trifluoromethylphenyl substitution .

- Fluorine substituents (e.g., in ) reduce molecular weight compared to bulkier groups but enhance lipophilicity and metabolic stability .

Functional Role of Thioether Linkage :

- The thioether group in Boceprevir () contributes to its antiviral activity by stabilizing interactions with the HCV protease active site .

- In pesticidal compounds (), the trifluoropropyl-thio modification likely enhances resistance to environmental degradation .

Positional Effects :

- Thio group placement (C2 vs. C3) alters steric and electronic profiles. For instance, the C2-thio compound in may exhibit different binding kinetics compared to the hypothetical C3-thio target compound .

Agrochemicals: Trifluoropropyl-thio propanamides () demonstrate the adaptability of this scaffold in pest control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.